N,2-dimethyl-1,3-benzothiazol-6-amine falls under the category of benzothiazole derivatives. Benzothiazoles are known for their biological activities, including antimicrobial and anticancer properties. The presence of both amino and methyl groups in this compound enhances its reactivity and potential therapeutic applications.
The synthesis of N,2-dimethyl-1,3-benzothiazol-6-amine typically involves the following key steps:
In industrial applications, continuous flow reactors may be employed to optimize yields and minimize by-products by maintaining controlled conditions throughout the synthesis process.
The molecular structure of N,2-dimethyl-1,3-benzothiazol-6-amine can be described as follows:
The unique arrangement of these functional groups contributes to its chemical reactivity and biological properties .
N,2-dimethyl-1,3-benzothiazol-6-amine participates in various chemical reactions:
The mechanism of action for N,2-dimethyl-1,3-benzothiazol-6-amine primarily involves its interaction with biological targets:
The melting point ranges from 100 °C to 120 °C depending on purity levels .
N,2-dimethyl-1,3-benzothiazol-6-amine has diverse applications across several fields:
N,2-Dimethyl-1,3-benzothiazol-6-amine (CAS 42446-08-2) is a structurally specialized derivative within the benzothiazole class—a bicyclic heterocycle featuring a benzene ring fused to a 1,3-thiazole ring containing both sulfur and nitrogen atoms [2]. This compound exemplifies the strategic functionalization of the benzothiazole scaffold, incorporating methyl groups at the N-position of the amine at C-6 and the C-2 position of the thiazole ring. The molecular formula is C₉H₁₀N₂S, with an average molecular weight of 178.26 g/mol [1]. Benzothiazoles are classified as "privileged structures" in medicinal chemistry due to their exceptional versatility in interacting with biological targets, enabling diverse therapeutic applications [2] . The specific substitution pattern in this derivative—methylation at both the exocyclic amine and the thiazole C-2—significantly modulates its physicochemical properties (lipophilicity, electronic distribution) and biological interactions, making it a compelling subject for structural and pharmacological exploration .
The benzothiazole nucleus was first synthesized in 1879 by A.W. Hoffmann via the reaction of o-aminothiophenol with carbon disulfide, laying the foundation for decades of chemical exploration [2]. Early research focused on industrial applications, particularly as vulcanization accelerators in rubber manufacturing and as dyes (e.g., thioflavin) [2] [8]. The therapeutic potential of benzothiazoles began gaining significant traction in the mid-20th century. A pivotal milestone was the discovery of Riluzole (6-trifluoromethoxy-2-benzothiazolamine), approved in the 1990s for amyotrophic lateral sclerosis (ALS), which demonstrated the profound neuroprotective potential of 2-aminobenzothiazoles mediated through glutamate neurotransmission inhibition . This breakthrough catalyzed intense research into benzothiazole derivatives as pharmacophores. The specific compound N,2-dimethyl-1,3-benzothiazol-6-amine emerged from systematic structure-activity relationship (SAR) studies exploring alkylation patterns on the benzothiazole core to optimize properties like metabolic stability, membrane permeability, and target binding affinity . Its synthesis typically follows established routes for 6-aminobenzothiazoles, involving condensation reactions of appropriately substituted precursors (e.g., 4-methyl-1,3-benzothiazol-6-amine with methylating agents) [1] .
The strategic placement of methyl groups at the N-atom of the C-6 amine and the C-2 position of the thiazole ring imparts distinct structural and electronic features that enhance its drug-likeness and biological relevance:
Enhanced Lipophilicity and Membrane Permeability: The N-methylation of the C-6 amine significantly increases the compound's lipophilicity compared to its primary amine (unmethylated) counterpart. This modification reduces hydrogen-bonding capacity, facilitating passive diffusion across biological membranes and improving bioavailability—a critical factor for central nervous system (CNS)-targeting agents where benzothiazoles often show activity [5]. The C-2 methyl group contributes further to this lipophilic profile.
Electronic Modulation and Conformational Stability: The electron-donating methyl group at C-2 subtly influences the electron density of the thiazole ring, potentially affecting π-π stacking interactions with aromatic residues in protein binding pockets or DNA bases in intercalative mechanisms (observed in some antitumor benzothiazoles) . N-Methylation also eliminates the possibility of intramolecular hydrogen bonding between the C-6 amine and the thiazole nitrogen (N3), a feature common in unmethylated 2-aminophenylbenzothiazoles that influences planarity and ESIPT (excited-state intramolecular proton transfer) fluorescence [8]. This likely results in a more flexible, less planar conformation compared to derivatives with strong intramolecular H-bonding.
Metabolic Stabilization: N-Methylation of the amine group protects it from rapid oxidative deamination, a common metabolic pathway for primary amines. This modification can prolong the compound's metabolic half-life, enhancing its potential efficacy in vivo [5].
Table 1: Impact of Methyl Substituents on Key Properties of Benzothiazol-6-amine Derivatives
Compound | Lipophilicity (log P est.) | H-Bond Donor Capacity | Metabolic Vulnerability (Primary Amine Pathways) | Potential for ESIPT |
---|---|---|---|---|
1,3-Benzothiazol-6-amine | Low (~1.5) | High (H-Donor: 2) | High | Low (No ortho-H) |
N-Methyl-1,3-benzothiazol-6-amine | Moderate (~2.0) | Medium (H-Donor: 1) | Moderate | Low |
N,2-Dimethyl-1,3-benzothiazol-6-amine | Higher (~2.5) | Low (H-Donor: 0) | Lower | None |
The biological activity of benzothiazoles is exquisitely sensitive to the position and nature of substituents. N,2-Dimethyl-1,3-benzothiazol-6-amine exemplifies how specific substitution patterns dictate pharmacological potential:
C-2 Position Dominance: The C-2 position is the primary site influencing the core's biological profile. Small lipophilic groups (like methyl) are often associated with antimicrobial activity . Larger aryl groups (especially 4-aminophenyl or fluorinated aryl rings) are characteristic of potent antitumor agents (e.g., Phortress derivatives) and amyloid imaging agents (e.g., Pittsburgh Compound B, PIB, though PIB is a thioflavin derivative) [2] [8]. The C-2 methyl group in N,2-dimethyl-1,3-benzothiazol-6-amine positions it closer to the antimicrobial activity spectrum observed for simpler 2-alkylbenzothiazoles.
C-6 Position: The Amino Group Hotspot: The C-6 position is particularly favorable for amino substituents to confer significant bioactivity. The primary 6-amine is a key feature in many antitumor benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazoles). N-Alkylation (mono or di) of this amine, as in N,2-dimethyl-1,3-benzothiazol-6-amine, modifies the activity profile:
Table 2: Influence of Substituent Position on Benzothiazole Biological Activities
Substituent Position | Common Substituents | Associated Primary Biological Activities | Example Compound Context |
---|---|---|---|
C-2 | Methyl, Ethyl | Antimicrobial | N,2-Dimethyl-1,3-benzothiazol-6-amine |
C-2 | Aryl (esp. 4-aminophenyl) | Antitumor, Amyloid Imaging | Phortress (Antitumor prodrug) |
C-6 | -NH₂ | Antitumor (often requires specific C-2 substituent) | 2-(4-Aminophenyl)-6-aminobenzothiazole |
C-6 | -N(Me)H, -N(Me)₂ | Antimicrobial, Anti-inflammatory, Metabolic Stability Boost | N,2-Dimethyl-1,3-benzothiazol-6-amine |
C-6 | -OH, -OCH₃ | Antioxidant, Anti-inflammatory | 6-Hydroxy/Methoxy benzothiazoles |
C-4/C-5/C-7 | Halogen (F, Cl), -OCH₃, -CH₃ | Modulates potency, solubility, metabolism of C-2/C-6 derivatives | 6-Fluoro-2-arylbenzothiazoles (Anticancer) |
Table 3: Synthetic Methods Relevant to N,2-Dimethyl-1,3-benzothiazol-6-amine and Derivatives
Synthetic Route | Key Reagents/Conditions | Advantages | Limitations/Challenges | Ref. |
---|---|---|---|---|
Condensation of 2-Aminothiophenol with Aldehydes | Substituted aldehydes, Oxidant (e.g., H₂O₂, Na₂S₂O₅, I₂), Solvent (EtOH, DMF, DMSO), RT or Δ | Versatile for diverse C-2 substituents; Well-established | May require specific catalysts/oxidants; Potential for over-oxidation | [2] |
From Aniline Derivatives | Aniline, CS₂, S (or P₂O₅), Alkaline conditions, Δ | Direct access to 2-mercapto or 2-H benzothiazoles | Harsh conditions; Limited direct access to 6-amino derivatives | |
From Isatoic Anhydride | Isatoic anhydride, 2-Aminothiophenol, Catalyst (e.g., Clay, ZnCl₂, AcOH), Δ | Good yields; Suitable for amino-substituted derivatives | Requires synthesis of substituted anhydride | [8] |
Microwave-Assisted Synthesis | Aldehyde, 2-Aminothiophenol, Catalyst (e.g., PIFA, p-TSA), MW, Solvent | Dramatically reduced reaction time (minutes); Higher yields; Cleaner reactions | Specialized equipment needed; Optimization required | [2] |
Modification of Pre-formed Benzothiazole Core | 1. Bromination at C-6/7 followed by amination. 2. N-Alkylation of 6-aminobenzothiazole (e.g., CH₃I, base) | Highly relevant for N,2-dimethyl-1,3-benzothiazol-6-amine; Allows late-stage diversification | Requires selective bromination; N-Alkylation may require protection if ring N is reactive | [1] |
N,2-Dimethyl-1,3-benzothiazol-6-amine thus occupies a distinct niche within the benzothiazole pharmacopeia. Its structure, defined by methyl groups at the pharmacologically sensitive C-2 and the N-atom of the C-6 amine, optimizes it for specific biological interactions, particularly antimicrobial activity, while enhancing its pharmacokinetic profile through increased lipophilicity and metabolic stability. This targeted substitution exemplifies the power of rational medicinal chemistry in refining heterocyclic cores for desired biological outcomes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1